molecular formula C16H23N4O2+ B12358557 8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione

8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione

Cat. No.: B12358557
M. Wt: 303.38 g/mol
InChI Key: RMMDZNPPXLAONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 8-cyclopentylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological properties .

Scientific Research Applications

8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to the A1 adenosine receptor, thereby blocking the action of adenosine. This inhibition affects various signaling pathways, leading to changes in cellular activities such as neurotransmitter release, heart rate regulation, and immune responses .

Properties

Molecular Formula

C16H23N4O2+

Molecular Weight

303.38 g/mol

IUPAC Name

8-cyclopentyl-1,3-dipropylpurin-3-ium-2,6-dione

InChI

InChI=1S/C16H23N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3/q+1

InChI Key

RMMDZNPPXLAONO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCCC3

Origin of Product

United States

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